molecular formula C17H17ClN4O4S B6489154 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide CAS No. 899962-00-6

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide

Cat. No. B6489154
CAS RN: 899962-00-6
M. Wt: 408.9 g/mol
InChI Key: BRDDZGPOOBXWGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C20H19ClN4O5S2 . It contains a variety of functional groups, including a chlorophenyl group, a thieno[3,4-c]pyrazole group, and a pyrrolidinyl group . The compound has an average mass of 494.972 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups . It includes a chlorophenyl group, a thieno[3,4-c]pyrazole group, and a pyrrolidinyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.972 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its potential as an anticonvulsant agent. In animal models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests, it demonstrated promising activity. Notably, the compound “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” (referred to as compound 6) exhibited better ED50 and protective index values than the reference drug valproic acid . Further studies are needed to explore its clinical potential.

Antinociceptive Activity

Given the overlap between anticonvulsant drugs and neuropathic pain management, researchers also investigated the antinociceptive (pain-relieving) properties of compounds 6 and 19. These compounds were tested in the formalin model of tonic pain. While compound 6 showed promising results, further characterization is necessary .

Molecular Mechanism of Action

The most active compound, 6, likely interacts with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. Understanding its precise mechanism of action is crucial for therapeutic development .

Affinity for Receptors

Compound 6 and 19 were evaluated for their affinity toward voltage-gated sodium and calcium channels, GABA A receptors, and TRPV1 receptors. These interactions play a role in their pharmacological effects .

Neurotoxic and Hepatotoxic Properties

Both compounds were tested for neurotoxicity and hepatotoxicity and showed no significant cytotoxic effects .

Environmental Stress Cracking Resistance

Since certain polymers, including PEKK, can be susceptible to environmental stress cracking, it’s essential to characterize the material for this property when considering implant applications .

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDDZGPOOBXWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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